3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that contains both iodine and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one typically involves the iodination of a pyrazolo[1,5-a]pyrazin-4-one precursor. One common method includes the reaction of pyrazolo[1,5-a]pyrazin-4-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one.
Scientific Research Applications
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving iodine or nitrogen-containing heterocycles.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The iodine atom can play a crucial role in the binding affinity and specificity of the compound. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one: This compound has a hydroxyl group at the 7-position, which can significantly alter its chemical properties and reactivity.
3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride: The presence of a methyl group and hydrochloride salt form can affect its solubility and stability.
Uniqueness
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and the presence of an iodine atom, which can influence its reactivity and potential applications. The iodine atom can enhance the compound’s ability to participate in various chemical reactions and improve its binding affinity in biological systems.
Properties
IUPAC Name |
3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h3H,1-2H2,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWMEEFHBCULFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)I)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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